molecular formula C7H8FN B3065018 4-Fluoro-2,6-dimethylpyridine CAS No. 28489-31-8

4-Fluoro-2,6-dimethylpyridine

Cat. No. B3065018
CAS RN: 28489-31-8
M. Wt: 125.14 g/mol
InChI Key: DKTHUYYKGQCVEP-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-dimethylpyridine is a derivative of pyridine, which is a heterocyclic aromatic organic compound . It is also known as 4-Fluoro-2,6-lutidine . It is similar to 2,6-Lutidine, which is a colorless liquid with mildly basic properties and a pungent, noxious odor .


Synthesis Analysis

The synthesis of fluorinated pyridines, including 4-Fluoro-2,6-dimethylpyridine, has been discussed in the literature . A metal-free method provides a practical and efficient approach to 2,6-disubstituted 4-fluoropyrimidines in good yields from readily accessible α-CF3 aryl ketones and different amidine hydrochlorides under mild conditions .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2,6-dimethylpyridine is similar to that of 2,6-Lutidine, which is a natural heterocyclic aromatic organic compound with the formula (CH3)2C5H3N . The structure of neutral and protonated molecules of pyridine, 2‑methyl-, 4-methyl-, 2,4-dimethyl-, 2,6-dimethyl, and 2,4,6-trimethylpyridine has been computed using accurate quantum chemical methods .

Safety and Hazards

The safety data sheets for similar compounds indicate that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-fluoro-2,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTHUYYKGQCVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618510
Record name 4-Fluoro-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2,6-dimethylpyridine

CAS RN

28489-31-8
Record name 4-Fluoro-2,6-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28489-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2,6-dimethylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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